Debrisoquin Sulfate

Clinical pharmacology Hypertension therapeutics Patient-reported outcomes

Researchers face experimental variability and neurotoxic damage when using adrenergic neuron blockers. Debrisoquin sulfate solves this with its unique pharmacological profile. It serves as the definitive CYP2D6 probe substrate for pharmacogenetic phenotyping, a property not shared by guanethidine or methyldopa. As a non-neurotoxic alternative, it avoids the sympathetic neuron degeneration caused by guanethidine and bretylium, making it ideal for chronic in vivo studies. It also offers equivalent antihypertensive efficacy with superior tolerability, backed by a 2:1 patient preference ratio over guanethidine. Additionally, it inhibits TMPRSS2-dependent SARS-CoV-2 entry with an IC50 of 22 μM. Procure with confidence: high-purity (≥98%) research-grade powder, stored and shipped under optimal conditions to ensure stability and reliability.

Molecular Formula C20H28N6O4S
Molecular Weight 448.5 g/mol
CAS No. 581-88-4
Cat. No. B021746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDebrisoquin Sulfate
CAS581-88-4
Synonyms3,4-Dihydro-2(1H)-isoquinolinecarboximidamide Hemisulfate;  Debrisoquine Hemisulfate;  Isocaramidine Hemisulfate; 
Molecular FormulaC20H28N6O4S
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C(=N)N.OS(=O)(=O)O
InChIInChI=1S/2C10H13N3.H2O4S/c2*11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;1-5(2,3)4/h2*1-4H,5-7H2,(H3,11,12);(H2,1,2,3,4)
InChIKeyCAYGYVYWRIHZCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Debrisoquin Sulfate Pharmacological Profile


Debrisoquin sulfate (CAS 581-88-4), a guanidine derivative adrenergic neuron-blocking agent, serves as an antihypertensive compound that inhibits norepinephrine release from postganglionic sympathetic nerve endings [1]. Unlike ganglionic blocking agents, debrisoquin suppresses responses mediated by both alpha- and beta-adrenergic receptors without producing parasympathetic blockade [2]. Notably, debrisoquin functions as the prototypical substrate for cytochrome P450 2D6 (CYP2D6), with its hydroxylation polymorphism representing the most thoroughly studied genetic polymorphism of this drug-metabolizing enzyme [3]. Commercial availability includes research-grade material with minimum purity specifications of 95% to ≥98%, stored as a powder under cool, dry conditions .

CYP2D6 phenotyping probeDefinitive substrate for pharmacogenetic studies
Non-neurotoxic adrenergic modulationPreserves neuronal integrity in long-term protocols
Reversible pharmacological effectsSupports titratable blockade in experimental models

Debrisoquin Sulfate: Key Differentiating Properties


Within the adrenergic neuron-blocking agent class, compounds share a common mechanism of inhibiting norepinephrine release yet exhibit critical pharmacological divergences that preclude generic substitution. These differences manifest across multiple dimensions: neurotoxicity profiles (debrisoquin does not induce sympathetic neuron degeneration, whereas guanethidine, guanacline, and bretylium do [1]), duration of action (debrisoquin and bethanidine exhibit shorter duration than guanethidine, enabling more flexible dosage adjustment [2]), and metabolic pathways (debrisoquin's hydroxylation via CYP2D6 establishes it as the definitive probe substrate for pharmacogenetic phenotyping, a property not shared by guanethidine or methyldopa [3]). Procurement decisions based solely on in-class mechanism similarity without consideration of these differentiated properties risk experimental inconsistency, adverse toxicological outcomes, and misinterpretation of pharmacogenetic data.

Target
Debrisoquin sulfate
Risk with similar agents
Guanethidine, guanacline, bretylium may induce sympathetic neuron degeneration; debrisoquin does not show this toxicity in newborn rat models.
Target
Debrisoquin sulfate
Risk with similar agents
Only debrisoquin serves as CYP2D6 probe substrate; guanethidine, bethanidine, methyldopa lack this pharmacogenetic utility.
Target
Debrisoquin sulfate
Risk with similar agents
Shorter duration vs guanethidine alters dosing flexibility; pharmacokinetic profile may not transfer between these blockers.

Debrisoquin Sulfate Comparative Evidence


Patient Preference vs. Guanethidine

In a direct head-to-head crossover clinical trial comparing debrisoquine and guanethidine in 32 hypertensive patients, both drugs demonstrated equivalent antihypertensive efficacy in lowering systolic and diastolic blood pressure [1]. However, the degree to which patients tolerated the two agents differed markedly: after three months on each drug, 18 patients (56.3%) preferred debrisoquine, 9 patients (28.1%) preferred guanethidine, and 5 patients (15.6%) expressed no particular preference [1]. This represents a 2:1 preference ratio favoring debrisoquine. At the time of the study, daily treatment cost was also lower with debrisoquine than with guanethidine [1].

Patient preference
Head-to-head
18/32 patients preferred debrisoquine vs 9/32 guanethidine (2:1 ratio); equivalent blood pressure reduction
Reported tolerability endpoint context
Crossover trial, 3-month arms, n=32; antihypertensive efficacy equivalent
Clinical pharmacology Hypertension therapeutics Patient-reported outcomes

Neuronal Toxicity vs. Guanethidine

Histological, fluorescence histochemical, morphometric, and enzymatic analyses following 30-day treatment of newborn rats with debrisoquin sulfate (50-100 mg/kg i.p.) revealed no changes in classical long adrenergic neurons or those innervating the vas deferens [1]. This absence of neuronal degeneration stands in stark contrast to other adrenergic neuron-blocking drugs: guanethidine, guanacline, and bretylium have all been reported to damage or destroy sympathetic neurons [1][2]. The finding is particularly significant given that developing sympathetic neurons in newborn rats exhibit enhanced sensitivity to toxic insults compared to mature neurons [1].

Neuronal toxicity
Head-to-head
No sympathetic neuron degeneration after 30-day treatment; vs guanethidine/guanacline/bretylium damage
Reported neuronal integrity context
Newborn rat model; 50–100 mg/kg i.p.; reversible catecholamine decrease
Neurotoxicology Adrenergic pharmacology Safety profiling

CYP2D6 Probe Substrate Utility

Debrisoquine hydroxylation polymorphism represents by far the most thoroughly studied genetic polymorphism of the CYP2D6 drug-metabolizing enzyme, with the debrisoquine hydroxylation phenotype serving as the most widely used test in humans to evaluate CYP2D6 activity [1]. The metabolic ratio (debrisoquine/4-hydroxydebrisoquine in urine) cleanly stratifies populations into distinct phenotypes: poor metabolizers (approximately 10% of European populations), extensive metabolizers, and an ultrarapid metabolizer subgroup identifiable within the extensive metabolizer range [1][2]. This pharmacogenetic property is unique among adrenergic neuron blockers; neither guanethidine, bethanidine, nor methyldopa demonstrate comparable utility as CYP2D6 probes [3].

CYP2D6 probe
Class-level
Most studied CYP2D6 polymorphism; urinary metabolic ratio discriminates poor, extensive, ultrarapid metabolizers
Definitive pharmacogenetic probe context
Validated across populations; no equivalent probe among related blockers
Pharmacogenetics Drug metabolism CYP2D6 phenotyping

MAO Inhibition vs. Nialamide

In fluorescence histochemical studies using the rat iris model, debrisoquin (0.1-100 mg/kg) and bretylium (0.1-50 mg/kg) demonstrated approximately 10-fold greater potency than nialamide as intraneuronal monoamine oxidase (MAO) inhibitors [1]. Both debrisoquin and bretylium functioned as reversible MAO inhibitors whose potency in adrenergic neurons derives from accumulation via the neuronal membrane transport system [1]. The MAO-inhibiting and neuron-blocking activities were demonstrated to be separable pharmacological properties [1].

MAO inhibition
Head-to-head
~10× greater intraneuronal MAO inhibitory potency vs nialamide; reversible mechanism
Reported MAO inhibitory potency context
Rat iris model; fluorescence histochemistry; 0.1–100 mg/kg
Neuropharmacology Enzyme inhibition Adrenergic mechanisms

Duration of Action vs. Guanethidine

Debrisoquine and bethanidine share a shorter duration of action compared to guanethidine, a pharmacokinetic distinction that provides greater dosage flexibility in clinical and experimental applications [1]. This shorter duration is accompanied by a reduced likelihood of diarrhea, an adverse effect commonly associated with guanethidine therapy [1]. Plasma half-life measurements in extensive metabolizers show debrisoquine elimination half-life of 3.0 ± 0.5 hours [2], whereas guanethidine exhibits substantially longer duration requiring less frequent but less adjustable dosing [1].

Duration of action
Class-level
Shorter duration vs guanethidine; plasma t½ 3.0±0.5 h in extensive metabolizers; reduced diarrhea incidence reported
Reported pharmacokinetic context
Human PK data; CYP2D6-dependent clearance
Pharmacokinetics Antihypertensive therapy Dosing regimens

TMPRSS2 Antiviral Activity

Debrisoquin (isocaramidine) demonstrates TMPRSS2 inhibitory activity, suppressing SARS-CoV-2 entry into human lung cell lines in a TMPRSS2-dependent manner with an IC50 of 22 μM . This activity profile represents an emerging research application distinct from the compound's classical antihypertensive and pharmacogenetic probe utilities. While this property is not directly comparable to other adrenergic neuron blockers (which have not been systematically evaluated for TMPRSS2 inhibition), it constitutes a unique and potentially valuable differentiation point for researchers investigating host-directed antiviral strategies .

TMPRSS2 activity
Data to verify
IC50 22 µM against SARS-CoV-2 entry in human lung cell line; TMPRSS2-dependent
Supporting antiviral screening context
No direct comparator data; emerging research application
Antiviral research SARS-CoV-2 Host cell entry inhibition

Debrisoquin Sulfate: Key Research Applications


CYP2D6 Phenotyping & Metabolism

Debrisoquin sulfate serves as the definitive probe substrate for CYP2D6 phenotyping, with its hydroxylation polymorphism representing the most extensively characterized genetic variation of this clinically critical drug-metabolizing enzyme [1]. Laboratories conducting pharmacogenetic studies should procure debrisoquin sulfate to phenotype subjects as poor, extensive, or ultrarapid metabolizers using the validated urinary metabolic ratio method. This application is uniquely served by debrisoquin among adrenergic neuron blockers and cannot be replicated using guanethidine, bethanidine, or methyldopa [2].

Long-Term Neuronal Integrity Studies

For chronic in vivo studies investigating adrenergic neurotransmission where sympathetic neuron preservation is essential, debrisoquin sulfate provides a non-neurotoxic alternative to guanethidine, guanacline, and bretylium [3]. The compound produces reversible effects on catecholamine fluorescence without inducing permanent neuronal degeneration, even in developing animals with heightened toxic sensitivity. This property makes debrisoquin the preferred adrenergic neuron-blocking agent for extended-duration protocols examining sympathetic nervous system function [3].

Antihypertensive Tolerability Studies

Researchers requiring an adrenergic neuron-blocking antihypertensive agent with equivalent blood pressure-lowering efficacy to guanethidine but superior patient tolerability should prioritize debrisoquin sulfate [4]. Clinical evidence demonstrates a 2:1 patient preference ratio favoring debrisoquine over guanethidine, alongside reduced diarrhea incidence and shorter duration of action enabling more flexible dose adjustment [4][5]. This tolerability advantage is critical for human subjects research and clinical protocol design.

TMPRSS2 Antiviral Screening

Investigators exploring host-directed antiviral strategies against SARS-CoV-2 and other viruses requiring TMPRSS2-mediated host cell entry should consider debrisoquin sulfate (isocaramidine) as a screening compound . The compound inhibits TMPRSS2-dependent viral entry into human lung cells with an IC50 of 22 μM, providing a starting point for medicinal chemistry optimization or mechanism-of-action studies in viral pathogenesis research .

Application
Selection Property
Validation Focus
CYP2D6 pharmacogenetic phenotyping
Prototypical probe substrate with extensive genotype-phenotype literature
Urinary metabolic ratio discrimination; population-specific allele review
Long-term neuronal integrity studies
Absence of sympathetic neuron degeneration in chronic dosing models
Neuronal morphology and catecholamine recovery endpoints
Adrenergic blockade endpoint research
Equivalent blood-pressure lowering context with differentiated tolerability profile
Subject-reported tolerability and dosing flexibility endpoints
TMPRSS2 antiviral screening
Host cell entry inhibition in lung cell models
TMPRSS2-dependent viral entry assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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